molecular formula C16H16O3 B6378443 6-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% CAS No. 1261919-24-7

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95%

Cat. No. B6378443
CAS RN: 1261919-24-7
M. Wt: 256.30 g/mol
InChI Key: PJZFJJOBMPESFM-UHFFFAOYSA-N
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Description

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% is a chemical compound that has a wide range of applications in the scientific research field. It is a white, crystalline solid with a molecular weight of 285.33 g/mol and a melting point of approximately 160°C. This compound is used in various research applications due to its unique properties and its ability to react with other compounds.

Mechanism of Action

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% is a versatile compound that can be used in a variety of reactions. Its mechanism of action depends on the reaction it is used in. Generally, the compound acts as a nucleophile and reacts with electrophiles such as alkyl halides, aldehydes, and ketones. The reaction is usually facilitated by an alkaline catalyst such as sodium hydroxide.
Biochemical and Physiological Effects
6-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% is a synthetic compound and is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of compounds that may have biochemical or physiological effects. Therefore, it is important to consider the potential effects of any compounds synthesized with 6-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95%.

Advantages and Limitations for Lab Experiments

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, is stable, and is relatively easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of reactions. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for 6-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95%. This compound could be used to synthesize new compounds with potential applications in medicine, agriculture, and other fields. Additionally, it could be used to synthesize polymers, dyes, and other materials. Furthermore, it could be used to develop new catalysts for chemical reactions. Finally, it could be used to develop new methods for synthesizing compounds.

Synthesis Methods

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% is synthesized by a method known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide and an alcohol in the presence of an alkaline catalyst. In this case, the alkyl halide is 4-bromo-2-methylphenol and the alcohol is ethylene glycol. The alkaline catalyst used is sodium hydroxide. The reaction is carried out at room temperature and the product is purified by recrystallization.

Scientific Research Applications

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds such as 2-formylphenol derivatives, coumarin derivatives, and other compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of polymers, dyes, and other materials.

properties

IUPAC Name

3-(4-ethoxy-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-13-7-8-14(11(2)9-13)15-6-4-5-12(10-17)16(15)18/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZFJJOBMPESFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685232
Record name 4'-Ethoxy-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethoxy-2-methylphenyl)-2-formylphenol

CAS RN

1261919-24-7
Record name 4'-Ethoxy-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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